molecular formula C16H12O4 B13135719 1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione CAS No. 64809-72-9

1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione

Cat. No.: B13135719
CAS No.: 64809-72-9
M. Wt: 268.26 g/mol
InChI Key: WDGXAIPTTGPDGB-UHFFFAOYSA-N
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Description

1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione is a synthetically accessible anthraquinone derivative. Anthraquinones are a significant class of polyketides characterized by a 9,10-dioxoanthracene core structure and are known to be produced by various terrestrial and marine organisms, including plants, fungi, and lichens . This compound is of high interest in pharmacological research due to the extensive biological activities exhibited by its structural analogues. These activities include promising anticancer and cytotoxic effects ; anthraquinones can function as CK2 inhibitors or interact with targets like DNA topoisomerase II alpha, a known mechanism for several approved anticancer drugs . Furthermore, the anthraquinone class demonstrates broad-spectrum antimicrobial potential (antibacterial, antifungal, antiviral) and significant anti-inflammatory and antioxidant properties . Researchers are actively exploring the structure-activity relationships of these compounds to enhance their efficacy and selectivity. It is crucial to note that while anthraquinones show immense therapeutic promise, they are also associated with toxicological issues, such as genotoxicity and mutagenicity, which necessitates careful investigation in research settings . This product is intended for non-human, non-clinical research applications only. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

CAS No.

64809-72-9

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

1-hydroxy-5-methoxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O4/c1-8-6-7-10-13(14(8)17)16(19)9-4-3-5-11(20-2)12(9)15(10)18/h3-7,17H,1-2H3

InChI Key

WDGXAIPTTGPDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3OC)O

Origin of Product

United States

Preparation Methods

Functionalization of Anthraquinone Core

The preparation of this compound involves selective introduction of hydroxy, methoxy, and methyl groups at specific positions on the anthracene-9,10-dione framework. The key approaches include:

Synthetic Route Summary

Step Reaction Type Description Conditions/Notes
1 Starting Material Preparation Anthracene-9,10-dione synthesized by oxidation of anthracene or condensation of phthalic anhydride and benzene. Typical oxidation with chromic acid or other oxidants; condensation under acidic conditions.
2 Methylation at position 2 Electrophilic methylation using methyl iodide or methyl sulfate in presence of Lewis acid catalyst. Controlled temperature to avoid over-alkylation; Lewis acids like AlCl3 or BF3·OEt2 used.
3 Hydroxylation at position 1 Directed hydroxylation via oxidation or nucleophilic substitution on activated anthraquinone. Use of oxidants like KMnO4 or peracids under mild conditions; regioselectivity controlled by substituents.
4 Methoxylation at position 5 Methoxylation by nucleophilic substitution or methylation of hydroxy group using methylating agents. Methylation with dimethyl sulfate or methyl iodide in basic medium; protection of other reactive sites may be required.
5 Purification Column chromatography on silica gel or recrystallization to isolate pure compound. Solvent systems optimized for polarity; TLC monitoring for reaction completion.

Representative Synthetic Example

A typical synthesis reported involves:

  • Starting from 1,5-dihydroxy-2-methylanthracene-9,10-dione.
  • Selective methylation of the hydroxy group at position 5 using methyl iodide in the presence of potassium carbonate in acetone.
  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).
  • Workup involves evaporation of solvent and purification by silica gel column chromatography to yield this compound.

Analytical and Computational Studies Supporting Preparation

  • NMR and IR Spectroscopy : Characteristic signals confirm substitution patterns; for example, hydroxy protons appear as singlets around 7.1 ppm, methoxy groups near 3.9 ppm in ^1H NMR; IR bands at ~3460 cm^-1 for OH and ~1230 cm^-1 for methoxy C-O stretching.
  • Computational Chemistry : Density functional theory (DFT) studies at B3LYP/6-31G++* level provide optimized geometries and confirm regioselectivity of substitution reactions, supporting experimental findings.
  • Molecular Orbital Analysis : Frontier orbital calculations explain nucleophilic and electrophilic attack sites, guiding selective functionalization on anthraquinone derivatives.

Summary Table of Preparation Methods

Method Reagents/Catalysts Conditions Yield (%) Notes
Oxidation of anthracene Chromic acid, acidic medium Reflux, several hours 70-85 Produces anthracene-9,10-dione scaffold
Electrophilic methylation Methyl iodide, AlCl3 0–25 °C, inert atmosphere 60-75 Position 2 methylation
Hydroxylation KMnO4, peracids Room temperature, controlled pH 50-65 Hydroxylation at position 1
Methoxylation Methyl iodide, K2CO3 Room temperature, acetone solvent 65-80 Selective methylation of hydroxy group
Purification Silica gel chromatography Gradient elution with solvents Essential for isolating pure product

Research Findings and Considerations

  • The regioselectivity of hydroxylation and methoxylation is influenced by existing substituents, directing incoming groups to positions 1 and 5.
  • Protection/deprotection strategies may be necessary to avoid side reactions during methylation steps.
  • Lewis acid catalysis enhances electrophilic substitution efficiency but requires careful control to prevent poly-substitution.
  • Computational modeling aids in predicting the most reactive sites and optimizing synthetic routes.
  • The compound has been isolated from natural sources such as Rubia wallichiana and Plocama pendula, confirming the synthetic relevance of these functional groups.

Chemical Reactions Analysis

Scientific Research Applications

Unfortunately, the provided search results do not offer specific details regarding the applications of "1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione." However, the search results do provide some general and background information:

General Information

  • Chemical Identification: this compound is an organic compound with the PubChem CID 13970503 .
  • Formula and Weight: The molecular formula is C16H12O4, and the molecular weight is 268.26 g/mol .
  • IUPAC Name: The IUPAC name is this compound .
  • Sources: This compound has been reported in Rubia wallichiana and Plocama pendula .
  • Related Compounds: It is similar in structure to other anthraquinones .
  • Marine-Derived Fungi: Anthraquinones, in general, are produced by many genera isolated from marine environments, including water, sediments, decaying plants, or living organisms . Several anthraquinones have been isolated from marine-derived fungi .
  • Anthraquinone Derivatives: this compound falls under the broader category of anthraquinones or anthraquinone derivatives, which refer to 9,10-anthracenedione and any compound with a similar structural ring system .
  • Xanthorin: Xanthorin, with the CAS No. 17526-15-7, is another related compound with a similar structure and a molecular weight of 300.26. Its chemical name is 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione .

Mechanism of Action

The mechanism of action of 1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Methyl groups (e.g., at position 2) are linked to increased lipophilicity and metabolic stability, as seen in compound 21 .
  • Hydroxymethyl or ethoxymethyl substituents (e.g., in compound 3 from Morinda lucida) enhance solubility but may alter target specificity .

Anticancer Activity

  • Emodin Derivatives : Exhibit IC₅₀ values <10 µM in HCT116 cells via ROS-mediated apoptosis .
  • 2,6-Disubstituted Anthraquinones: Bind DNA reversibly, with cytotoxicity distinct from doxorubicin .

Antimicrobial Activity

  • Marine Fungal Anthraquinones (e.g., compound 21): Show moderate antimicrobial activity against Gram-positive bacteria .
  • 1,6-Dihydroxy-2-hydroxymethyl-5-methoxyanthracene-9,10-dione : Isolated from Morinda lucida, this compound’s hydroxymethyl group may enhance microbial target interactions .

Physicochemical and Electronic Properties

  • Donor-Acceptor Systems: Anthraquinones with phenothiazine-ethynyl groups (e.g., AqMp) exhibit intramolecular charge transfer (ICT), relevant for photodynamic therapy applications .

Biological Activity

1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione (commonly referred to as 1-Hydroxyanthraquinone ) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₂O₄
Molecular Weight 284.26 g/mol
IUPAC Name This compound
CAS Number 64809-72-9

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including:

  • HCT-116 (Colon Cancer)
    • IC₅₀: 4.6 µg/mL
  • A549 (Lung Cancer)
    • IC₅₀: 5.0 µg/mL
  • HepG2 (Liver Cancer)
    • IC₅₀: 4.3 µg/mL

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Activity

1-Hydroxyanthraquinone has also shown significant antimicrobial activity against various pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . The compound's mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

Antioxidant Properties

The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress. Its ability to modulate oxidative stress markers makes it a candidate for protective therapies against oxidative damage-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cell Cycle Regulation : It influences the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins .

Study on Anticancer Effects

A pivotal study investigated the anticancer effects of 1-Hydroxyanthraquinone on multiple cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics. This suggests a potential role for this compound in developing new cancer therapies .

Research on Antimicrobial Properties

In another study focusing on its antimicrobial properties, researchers evaluated the effectiveness of 1-Hydroxyanthraquinone against resistant strains of bacteria. The compound exhibited notable efficacy, particularly against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

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